molecular formula C11H10BrNO4 B8464920 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8464920
M. Wt: 300.10 g/mol
InChI Key: AXWOVMIUFMFMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C11H10BrNO4 and its molecular weight is 300.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

5-(5-bromo-1H-pyridin-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H10BrNO4/c1-11(2)16-9(14)8(10(15)17-11)7-4-3-6(12)5-13-7/h3-5,13H,1-2H3

InChI Key

AXWOVMIUFMFMQC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C2C=CC(=CN2)Br)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Meldrum's acid (6.63 g, 45.98 mmol) was added to a solution of 3-bromopyridine N-oxide (8 g, 45.98 mmol) in acetic anhydride (50 mL), and the mixture was stirred at room temperature overnight. Then, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate and ethyl acetate) to give the target compound (4.53 g, 33%).
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
33%

Synthesis routes and methods II

Procedure details

3-Bromopyridine N-oxide (10 g, 57.5 mmol) was slowly added into a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 8.28 g, 57.5 mmol) in acetic anhydride (58 mL) at 0° C. The temperature was allowed to come to room temperature overnight. The mixture was filtered and yellow crystals were washed with small amount of acetic anhydride and dried in vacuo. The residue was triturated with warm chloroform and insoluble residue was filtered off. The chloroform soluble fraction was evaporated and the residue triturated with 5% MeOH in DCM. The solid material was filtered off and the soluble fraction was evaporated to give 3.55 g (20%) of 5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. 1H NMR (400 MHz, dMSO): δ 1.61 (s, 6H), 1.64 (s, 1H), 8.20-8.23 (dd, 1H), 8.51-8.52 (d, 1H), 8.62-8.65 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.